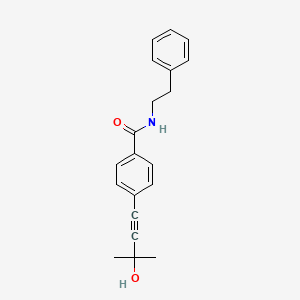![molecular formula C18H27BrN2O3 B5206440 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5206440.png)
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a brominated phenyl ring, a piperidine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom .
Aplicaciones Científicas De Investigación
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[7][7].
Comparación Con Compuestos Similares
- 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
- 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide
- 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-2-carboxamide
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O3/c1-4-21(5-2)18(23)14-7-6-8-20(12-14)11-13-9-15(19)17(22)16(10-13)24-3/h9-10,14,22H,4-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZBGYVMVQSLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE](/img/structure/B5206368.png)
![2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol](/img/structure/B5206372.png)
![4-[[[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide](/img/structure/B5206379.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![2-Bromo-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether](/img/structure/B5206420.png)
![N-(2-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)


![Ethyl 2-({[(4-chlorophenyl)formamido]methanethioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)
